molecular formula C10H12FN5O B8471315 2-Fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

2-Fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8471315
M. Wt: 237.23 g/mol
InChI Key: SNELOISWDHKPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346806B2

Procedure details

N,O-bis(trimethylsilyl)acetamide (975 mL, 3.988 mol) was added to a stirred suspension of 2-fluoro-1H-purin-6-amine (200 g, 1.306 mmol) (available from, for example, AlliedSignal, US) in anhydrous acetonitrile (4 L) in a 10 L controlled lab reactor and the resulting mixture heated to reflux and maintained at that temperature for 2 hours. The circulator was then re-programmed and the reaction mixture cooled to 0° C. A solution of tetrahydropyranyl acetate (preparation described in Tetrahedron Letters 2006, 47(27), 4741) (282 g, 1.959 mol) in anhydrous acetonitrile (500 ml) was then added slowly via a dropping funnel followed by trimethylsilyl trifluoromethanesulfonate (283 mL, 1.567 mol) dropwise via a dropping funnel. No significant exotherm was observed. The circulator temperature was re-adjusted to 10° C. and stirring maintained for a further 1 hour. The mixture was then quenched by addition of 1M sodium carbonate (4 L). A solid precipitate was observed and the pH checked to be basic. Additional water was added to the suspension (10 and on standing the layers separated with the aqueous layer containing significant solid inorganics. The majority of the aqueous and inorganic solid was separated. The organic layer still contained significant solid and was cooled to 0° C. with stirring to encourage further precipitation. The solid was the collected by filtration and the pad was washed very well with water then dried in vacuo at 40° C. overnight to give the title compound as a cream coloured solid (152.8 g).
Quantity
975 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
283 mL
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.[F:13][C:14]1[NH:15][C:16]([NH2:23])=[C:17]2[C:21]([N:22]=1)=[N:20][CH:19]=[N:18]2.C(O[CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][O:29]1)(=O)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>C(#N)C>[F:13][C:14]1[N:22]=[C:21]2[C:17]([N:18]=[CH:19][N:20]2[CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][O:29]2)=[C:16]([NH2:23])[N:15]=1

Inputs

Step One
Name
Quantity
975 mL
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
FC=1NC(=C2N=CN=C2N1)N
Step Three
Name
Quantity
282 g
Type
reactant
Smiles
C(C)(=O)OC1OCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
283 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was re-adjusted to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched by addition of 1M sodium carbonate (4 L)
ADDITION
Type
ADDITION
Details
Additional water was added to the suspension (10
CUSTOM
Type
CUSTOM
Details
separated with the aqueous layer
ADDITION
Type
ADDITION
Details
containing significant solid inorganics
CUSTOM
Type
CUSTOM
Details
The majority of the aqueous and inorganic solid was separated
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer still contained significant solid and was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
the pad was washed very well with water
CUSTOM
Type
CUSTOM
Details
then dried in vacuo at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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